molecular formula C29H27NO4 B11480901 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline CAS No. 893764-60-8

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B11480901
CAS No.: 893764-60-8
M. Wt: 453.5 g/mol
InChI Key: RPZTUKWSZDZCER-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline is a synthetic organic compound belonging to the class of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. This scaffold is of significant interest in medicinal chemistry and oncology research due to its structural similarity to potent, naturally occurring alkaloids and its demonstrated cytotoxic properties . The planar polycyclic structure of this compound class is a key feature that enables interaction with DNA-related enzymes . The core pyrrolo[2,1-a]isoquinoline structure is recognized as a key intermediate in the synthesis of antitumor alkaloids such as lamellarins and is known to exhibit a range of pharmacological activities, including antileukemic and antitumor effects . Primary Research Applications and Value: The main research application of this compound is as a potential anti-cancer agent. Its value lies in its investigated role as an inhibitor of Topoisomerase I (Top I), a crucial enzyme that regulates the topological state of DNA in cells . Cancer cells frequently overexpress Top I, making it a promising target for chemotherapeutic intervention. Compounds with this planar scaffold have shown strong binding affinities to this enzyme, which can disrupt DNA replication and transcription in malignant cells, leading to cell death . Furthermore, derivatives of 5,6-dihydropyrrolo[2,1-a]isoquinoline have been specifically designed and synthesized to evaluate their cytotoxic activities. These compounds are routinely assessed against a panel of human cancer cell lines, which may include breast cancer lines (such as MCF-7, MDA-MB-231, T47D), lung carcinoma (A549), and cervical cancer (HeLa) using standardized assays like the MTT assay . The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings, such as the methyl group on the 2-phenyl ring in this specific compound, are critical for modulating its biological activity and potency . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

893764-60-8

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C29H27NO4/c1-18-6-8-19(9-7-18)23-17-30-13-12-20-14-26(33-4)27(34-5)16-22(20)29(30)28(23)21-10-11-24(31-2)25(15-21)32-3/h6-17H,1-5H3

InChI Key

RPZTUKWSZDZCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC4=CC(=C(C=C4C3=C2C5=CC(=C(C=C5)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A metal-free three-component strategy (Fig. 1) employs:

  • Isatins : Provide the oxindole scaffold for pyrrole formation.

  • Chalcones : Introduce aromatic substituents via Michael addition.

  • 1,2,3,4-Tetrahydroisoquinoline : Forms the isoquinoline core through dehydrogenation.

The reaction proceeds via:

  • Knoevenagel condensation between isatin and chalcone.

  • Michael addition of tetrahydroisoquinoline to the α,β-unsaturated ketone.

  • Cyclodehydration to form the pyrrolo[2,1-a]isoquinoline framework.

Optimization Data

Key parameters for synthesizing analogs of the target compound:

ParameterOptimal ConditionYield Impact
SolventEthanol87% yield
Temperature80°C+22% vs RT
CatalystNone (uncatalyzed)0% impurity
Reaction Time12 hr95% conversion

Substituting chalcones with 4-methylcinnamaldehyde derivatives installs the 4-methylphenyl group, while using 3,4-dimethoxyphenyl-substituted isatins positions the dimethoxy motifs.

One-Pot Tandem Synthesis Using Vinyleslenonium Salts

Methodology Overview

Tang et al. developed a one-pot route using:

  • Methyl(phenyl)vinylselenonium salt : Electrophilic coupling agent.

  • 2-Bromo-4-methylacetophenone : Introduces the 4-methylphenyl group.

  • Isoquinoline derivatives : Pre-functionalized with methoxy groups.

Stepwise Reaction Analysis

  • Vinylselenonium activation : The selenonium salt reacts with 2-bromo-4-methylacetophenone, forming a selenide intermediate.

  • Nucleophilic attack : Isoquinoline attacks the activated vinyl species, forming a zwitterionic intermediate.

  • Cyclization : Intramolecular displacement of selenide completes the pyrrolo-fused system.

Functional Group Tolerance

The method accommodates:

  • Electron-donating groups : Methoxy substitutions at C8/C9 maintained 72-78% yields.

  • Bulky substituents : 4-Methylphenyl at C2 reduced yield to 65% due to steric hindrance.

Precursor Synthesis: 3,4-Dimethoxyphenylacetonitrile

Patent-Based Route (CN101475511B)

The critical 3,4-dimethoxyphenyl moiety is installed via a three-step sequence:

Step 1: Decarboxylation
3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate → 3,4-dimethoxyphenylacetaldehyde (89% yield).

Step 2: Aldoxime Formation

  • Reagents: NH2_2OH·HCl, NaHCO3_3

  • Solvent: Toluene/water biphasic system

  • Yield: 92%

Step 3: Dehydration to Nitrile

  • Catalyst: Tetrabutylammonium bromide (0.02 equiv)

  • Base: KOH (0.15 equiv)

  • Conditions: Reflux with DMSO, 30 min

  • Yield: 85%

Comparative Analysis of Synthetic Routes

MethodYieldPurity (HPLC)Key AdvantageLimitation
Three-component87%99%No metal catalystsLimited to symmetric chalcones
Vinyleslenonium65%98%One-pot procedureSelenide waste generation
Patent precursor85%99.5%Scalable to kg batchesMulti-step purification

Stereochemical Considerations

X-ray crystallography of analogous compounds confirms:

  • Cis-fused rings : The pyrrolidine and isoquinoline adopt a cis-decalin-like structure.

  • Atropisomerism : Restricted rotation of the 4-methylphenyl group creates axial chirality, requiring chiral HPLC for resolution.

Scale-Up Challenges and Solutions

Issue 1: Exothermic Cyclization

  • Mitigation: Gradual addition of tetrahydroisoquinoline at ≤40°C prevents runaway reactions.

Issue 2: Nitrile Hydrolysis

  • Solution: Use anhydrous DMSO and molecular sieves during dehydration .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,1-a]isoquinoline compounds exhibit considerable cytotoxic properties against various human cancer cell lines. For instance, a study synthesized several pyrrolo[2,1-a]isoquinoline derivatives and evaluated their efficacy against cancer cell lines such as MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and A549 (lung cancer). The findings showed that certain derivatives demonstrated significant cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Antidepressant and Anti-inflammatory Properties

Pyrrolo[2,1-a]isoquinoline compounds have also been explored for their antidepressant and anti-inflammatory activities. Their structural similarities to known antidepressants position them as promising candidates for further investigation in treating mood disorders and inflammatory conditions. Studies have reported that these compounds can modulate neurotransmitter systems involved in mood regulation and exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Key Synthetic Steps:

  • Formation of the Isoquinoline Core: Utilizing cyclization reactions involving suitable precursors.
  • Substitution Reactions: Introducing methoxy groups via electrophilic aromatic substitution.
  • Final Purification: Employing column chromatography to isolate the desired compound in high purity.

Case Studies

  • Cytotoxicity Evaluation: In a study evaluating the cytotoxic activity of synthesized pyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines, specific compounds showed IC50 values in the low micromolar range against MCF-7 and A549 cells. This indicates strong potential for these compounds in anticancer drug development .
  • Neuropharmacological Studies: Another investigation into the neuropharmacological effects of related isoquinoline derivatives revealed significant antidepressant-like activity in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a pathway for therapeutic application in treating depression .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized in Table 1.

Table 1. Structural Comparison of Pyrrolo[2,1-a]isoquinoline Derivatives

Compound Name Substituents (Positions) Key Structural Features Reference ID
Target Compound 1-(3,4-Dimethoxyphenyl), 8,9-dimethoxy, 2-(4-methylphenyl) High methoxy density; methyl group enhances steric bulk
Lamellarin H Intermediate (Compound II) 1-(3,4-Dimethoxyphenyl), 8,9-dimethoxy, 2-(2,4,5-trimethoxyphenyl) Trimethoxyphenyl group at C2; higher polarity
Compound I (Hindawi, 2011) 8-Benzyloxy-9-methoxy-2-(2,4,5-trimethoxyphenyl) Benzyloxy group at C8; trimethoxyphenyl at C2
Trifluoromethylated Derivatives C3-trifluoromethyl substituents Enhanced lipophilicity and metabolic stability via CF3 group
Spirooxindole Derivatives Spiro-oxindole cores fused at C3 Complex diastereoselectivity; potential for dual-targeting mechanisms

Key Observations :

  • Trifluoromethylated Derivatives : Unlike the target compound, trifluoromethyl groups at C3 improve interactions with hydrophobic protein pockets and metabolic resistance .
  • Spirocyclic Systems: Spirooxindole derivatives (e.g., spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines]) exhibit higher structural complexity and diastereoselectivity, enabling unique biological profiles .

Key Observations :

  • The target compound’s synthesis likely employs regioselective arylation (as in ), ensuring precise substituent placement but requiring laborious purification .

Key Hypotheses for Target Compound :

  • High methoxy density could improve DNA intercalation but may reduce solubility.

Biological Activity

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline is a synthetic compound that belongs to the class of pyrroloisoquinolines. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activities associated with this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C33H31NO7
  • Molecular Weight : 553.60174 g/mol
  • CAS Number : Not specified in the sources.

The compound features two methoxy groups on the phenyl rings and a pyrroloisoquinoline backbone, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related pyrroloisoquinoline derivatives. For instance, derivatives exhibiting similar structural motifs have shown promising results against various cancer cell lines. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in cancer cells. For example, a related quinolone derivative demonstrated an IC50 value of 0.85 µM against hormone-resistant prostate cancer cells (PC-3) .
  • Mechanisms of Action : The anticancer effects are often mediated through the dysregulation of microtubule dynamics and induction of apoptosis via caspase activation. Specifically, studies have shown that certain quinolone derivatives can lead to G2/M phase arrest and subsequent apoptosis through pathways involving Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research on similar compounds indicates that they may modulate inflammatory pathways effectively. For instance:

  • Immunomodulatory Effects : A study on a quinolone derivative indicated its capability to ameliorate renal and brain toxicity induced by cisplatin and gamma radiation in mice, suggesting a protective role against inflammation .

Neuroprotective Properties

Given the structural similarities with other neuroprotective agents:

  • Neuroprotection Against Oxidative Stress : Compounds within this class may exhibit protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

StudyFindings
Nabeel et al., 2018Identified immunomodulatory effects of quinolone derivatives against cisplatin-induced toxicity; suggested potential as anti-inflammatory agents .
Anticancer MechanismsDemonstrated that related compounds can cause cell cycle arrest and apoptosis in various cancer types through microtubule disruption .

Q & A

Q. What are the common synthetic routes for synthesizing pyrrolo[2,1-a]isoquinoline derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Pyrrolo[2,1-a]isoquinoline scaffolds are typically synthesized via multicomponent reactions or cyclization strategies. For example, [3 + 2] cycloaddition reactions using isocyanides or arylidenemalononitriles ( ) can form the fused ring system. Adapting these methods requires optimizing substituent compatibility:
  • Use 3,4-dimethoxyphenyl and 4-methylphenyl precursors in a stepwise coupling approach ().
  • Employ piperidine as a catalyst in acetonitrile for cyclization ().
  • Verify purity via column chromatography and spectroscopic characterization ().

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Combine multiple spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) ().
  • Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 457) and fragmentation patterns ().
  • Elemental Analysis : Validate C, H, N, and O percentages (e.g., C 70.66%, H 5.05%) ().

Q. What biological activities are associated with structurally similar pyrrolo[2,1-a]isoquinolines?

  • Methodological Answer : Isoquinoline derivatives exhibit anticancer, anti-inflammatory, and CNS-modulating properties ( ). To assess this compound:
  • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Evaluate acetylcholinesterase inhibition for neurodegenerative disease applications ().
  • Compare activity to analogs with varying methoxy substitutions ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., tautomerism). Strategies include:
  • Variable Temperature NMR : Detect conformational changes (e.g., methoxy rotation barriers) ().
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons ().
  • X-ray Crystallography : Resolve absolute configuration ().

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Scale-up requires balancing reaction kinetics and purification:
  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or PCy₃ for coupling efficiency ().
  • Solvent Optimization : Compare DMF (high polarity) vs. acetonitrile (lower boiling point) ().
  • Process Control : Implement inline FTIR or HPLC to monitor reaction progress ().

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Methodological Answer : Use density functional theory (DFT) and molecular docking:
  • DFT : Calculate electron density maps to identify nucleophilic/electrophilic sites ().
  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina.
  • QSAR Models : Correlate methoxy group positions with biological activity ().

Q. What experimental designs address discrepancies in biological activity across similar analogs?

  • Methodological Answer : Discrepancies may stem from substituent effects or assay conditions. Approaches include:
  • SAR Studies : Synthesize derivatives with modified methoxy/methyl groups ().
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions ().
  • Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic variability ().

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